Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopropylmethyl ester
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Overview
Description
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopropylmethyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a furan ring and a cyclopropylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopropylmethyl ester typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the furan ring and the cyclopropylmethyl ester group. Common reagents used in these reactions include chlorinating agents, thioxomethylating agents, and esterification reagents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopropylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopropylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopropylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopentyl ester
- Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclohexyl ester
Uniqueness
The uniqueness of benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopropylmethyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
173046-05-4 |
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Molecular Formula |
C17H16ClNO3S |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
cyclopropylmethyl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C17H16ClNO3S/c1-10-13(6-7-21-10)16(23)19-12-4-5-15(18)14(8-12)17(20)22-9-11-2-3-11/h4-8,11H,2-3,9H2,1H3,(H,19,23) |
InChI Key |
JFOJNMXPPYADJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OCC3CC3 |
Origin of Product |
United States |
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